molecular formula C6H3F3O2 B2395178 6-(Trifluoromethyl)-2H-pyran-2-one CAS No. 102397-28-4

6-(Trifluoromethyl)-2H-pyran-2-one

Cat. No. B2395178
M. Wt: 164.083
InChI Key: BOIQKXCSRGSEEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds has been a topic of interest in recent years . For instance, a study describes the synthesis and properties of 6-trifluoromethyl-substituted thiopyrano derivatives . The process involved a [3+2] cycloaddition reaction of ethyl cyanocarboxylate N-oxide and 6-trifluoromethyl-2H-thiopyran, followed by further transformations .


Chemical Reactions Analysis

The trifluoromethyl group has been incorporated into organic motifs through various chemical reactions . These reactions often involve transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-(Trifluoromethyl)-2H-pyran-2-one and its derivatives have been utilized in the synthesis of various compounds. For example, 3-acylamino-6-polyfluoroalkyl-2H-pyran2-ones have been synthesized from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines in high yields, demonstrating their utility in chemical synthesis (Gerus et al., 2005).

Versatile Chemical Properties

  • The compound has shown to be an important building-block in the synthesis of various CF3-containing cycloadducts, trifluoromethylated aromatic, and heteroaromatic compounds. This is due to its reactivity as both a conjugated cyclic diene and an electrophile, allowing for a range of chemical reactions and syntheses (Usachev, 2015).

Computational Studies

  • Computational studies have been conducted on the reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, providing insights into the reaction mechanisms and potential applications in chemical synthesis (Ota et al., 2012).

Applications in Coupling Reactions

  • 6-(Trifluoromethyl)-2H-pyran-2-one derivatives have been demonstrated as applicable in coupling reactions directly onto the ring. This makes them useful for the preparation of highly substituted compounds, showcasing their versatility in organic synthesis (Donslund et al., 2015).

Synthesis of Various Derivatives

  • Efficient synthesis methods have been developed for various derivatives of 6-(Trifluoromethyl)-2H-pyran-2-one. These methods highlight the compound's role in the creation of a diverse array of chemical structures (Marangoni et al., 2018).

Combined Computational and Experimental Studies

  • Studies combining computational and experimental approaches have been conducted to analyze the reactivity and selectivity of 2-trifluoromethylated oxidopyrylium species, further elucidating the compound's chemical behavior (Yamamoto et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, Trifluoromethane, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs over the last decade . This suggests that “6-(Trifluoromethyl)-2H-pyran-2-one” and similar compounds may have potential future applications in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

6-(trifluoromethyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIQKXCSRGSEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2H-pyran-2-one

Citations

For This Compound
8
Citations
BI Usachev - Journal of Fluorine Chemistry, 2015 - Elsevier
This review describes synthetic methods for the preparation of such advanced conjugated cyclic dienes and electrophiles as 6-CF 3 -2-pyrones (6-(trifluoromethyl)-2H-pyran-2-ones), …
Number of citations: 28 www.sciencedirect.com
SA Usachev, BI Usachev, VY Sosnovskikh - Tetrahedron, 2014 - Elsevier
Abstract Treatment of ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates, prepared from 4,4,4-trifluorobutane-1,3-diones, PCl 5 and sodium diethyl malonate, with sulfuric …
Number of citations: 10 www.sciencedirect.com
SA Usachev, BI Usachev, OS Eltsov, VY Sosnovskikh - Tetrahedron, 2014 - Elsevier
Abstract Treatment of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide in DMSO afforded the corresponding (Z)-3-(5-trifluoromethyl-1,2,3-triazol-4-yl)cinnamic acids in good yields. …
Number of citations: 18 www.sciencedirect.com
P Martin, J Streith, G Rihs, T Winkler, D Belluš - Tetrahedron letters, 1985 - Elsevier
An efficient method for the synthesis of 4-methoxycarbonyl-6-trifluoromethyl-2H-pyran-2-one (4) starting from the 1:1-adduct of the CuCl-catalysed addition of 1,1,1-trichloro-2,2,2-…
Number of citations: 39 www.sciencedirect.com
R Pratap, VJ Ram - Tetrahedron, 2017 - Elsevier
2H-Pyran-2-ones are widely present in nature and found as either isolated or in fused form. Depending on the fusion of benzene ring, pyran can give coumarins, isocoumarins, …
Number of citations: 43 www.sciencedirect.com
VV Fedin, SA Usachev, DL Obydennov… - Molecules, 2022 - mdpi.com
Dehydroacetic acid and triacetic acid lactone are known to be versatile substrates for the synthesis of a variety of azaheterocycles. However, their fluorinated analogs were poorly …
Number of citations: 2 www.mdpi.com
P Martin, E Steiner, J Streith, T Winkler, D Bellš - Tetrahedron, 1985 - Elsevier
… On heating the mixture of isomers 38b/39b in mesitylene, 4-methoxy-6-trifluoromethyl-2H-pyran-2-one (40b) is formed (62 %). Using similar conditions, a-pyrone 4oc can be prepared, …
Number of citations: 110 www.sciencedirect.com
K Ohkata, KY Akiba - Advances in heterocyclic chemistry, 1996 - books.google.com
… 6-Trifluoromethyl-2H-pyran-2-one derivative 349 has been prepared by starting from the 1: 1 adduct F3CCCl2CH2CCl (CO2Me) CH2CO2Me of the Cu2Cl2-catalyzed addition of …
Number of citations: 20 books.google.com

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